Home > Products > Screening Compounds P16568 > 6-[4-(4-tert-butylbenzyl)piperazin-1-yl]pyrimidine-2,4-diamine
6-[4-(4-tert-butylbenzyl)piperazin-1-yl]pyrimidine-2,4-diamine -

6-[4-(4-tert-butylbenzyl)piperazin-1-yl]pyrimidine-2,4-diamine

Catalog Number: EVT-4667361
CAS Number:
Molecular Formula: C19H28N6
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: The compound might inhibit specific enzymes involved in key cellular processes, such as kinases [ [], [], [], [], [], [], [], [], [], [], [], [] ] or dihydrofolate reductase [ [], [], [], [], [], [], [], [] ].
  • Receptor antagonism: It could potentially bind to and block the activity of specific receptors, such as the histamine H3 or H4 receptor [ [], [], [] ].
Applications
  • Development of novel pharmaceuticals: Similar pyrimidine derivatives exhibit anticancer [ [], [], [], [] ], antimicrobial [ [], [] ], and anti-inflammatory [ [] ] activities.

N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidine-2,4-diamine and its Pharmaceutically Acceptable Salts

  • Compound Description: N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidine-2,4-diamine and its pharmaceutically acceptable salts are investigated for their potential as active ingredients in pharmaceutical compositions for the prevention and treatment of cancer [, ]. These compounds demonstrate a notable inhibitory effect on both anaplastic lymphoma kinase (ALK) and Cdc42-associated kinase (ACK1) activity [, ]. This dual inhibitory activity suggests their potential efficacy against cancer cells characterized by ALK fusion proteins, such as EML4-ALK and NPM-ALK [, ]. The research indicates that these compounds could potentially improve treatment outcomes and lower cancer recurrence rates.

5-Chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine Crystalline Forms A and B

  • Compound Description: The research focuses on novel crystalline forms, designated as Form A and Form B, of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl)-phenyl]-pyrimidine-2,4-diamine []. These forms have been identified and characterized for their potential use in pharmaceutical formulations targeting anaplastic lymphoma kinase (ALK)-mediated disorders, encompassing various cancers []. The crystalline forms exhibit distinct characteristics, including X-ray powder diffraction patterns, infrared absorption bands, and thermal properties, as determined by differential scanning calorimetry and thermogravimetric analysis []. These forms demonstrate superior bioavailability compared to the compound's salt form, leading to a threefold increase in plasma concentration, which is a significant factor in optimizing drug efficacy [].

5-(4-(3-(2-Methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamine (Compound 3)

  • Compound Description: 5-(4-(3-(2-methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamine, identified as Compound 3 in the study, emerges as a highly potent and selective dihydrofolate reductase (DHFR) inhibitor []. It exhibits a remarkable 89-fold increase in potency and 16-fold improvement in selectivity for Toxoplasma gondii DHFR (TgDHFR) compared to pyrimethamine, a known DHFR inhibitor []. The research emphasizes the potential of Compound 3 as a promising candidate for the treatment of toxoplasmosis, offering a safer alternative due to its enhanced selectivity and potency against TgDHFR over human DHFR (hDHFR) [].

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione (SR1848)

  • Compound Description: SR1848, chemically known as 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione, has been identified as a novel nonphospholipid small molecule that acts as a liver receptor homolog 1 (LRH-1; NR5A2) repressor []. It exhibits antiproliferative activity by reducing the expression of LRH-1-dependent genes like cyclin D1 and E1 []. This compound's ability to inhibit cell proliferation by repressing LRH-1 highlights its potential as a starting point for developing novel therapies for LRH-1 driven cancers [].

4-[(Z)-(2,4-Diamino-6-chloropyrimidin-5-yl)diazenyl]benzenesulfonamide

  • Compound Description: 4-[(Z)-(2,4-diamino-6-chloropyrimidin-5-yl)diazenyl]benzenesulfonamide is a novel azo pyrimidine derivative synthesized by reacting 6-chloropyrimidine-2,4-diamine with 4-aminobenzenesulfonamide through diazotization []. The synthesized compound underwent characterization using techniques such as elemental analysis, infrared spectroscopy, and 1H and 13C nuclear magnetic resonance spectroscopy []. Additionally, the compound's toxicity was assessed by determining its median lethal dose (LD50) using the Dixon up-and-down method, which revealed an LD50 of 718.6 mg/kg of body weight []. Molecular modeling studies were conducted to gain insights into the compound's potential interactions with biological targets, revealing hydrogen bonding and hydrophobic interactions as potential binding mechanisms [].

N4-Benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (Compound 5)

  • Compound Description: N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine, denoted as Compound 5 in the study, is a potent and selective histamine H3 receptor (hH3R) ligand []. It exhibits high affinity for hH3Rs (Ki = 4.49 ± 1.25 nM) and exceptional selectivity for hH3Rs over hH4Rs, exceeding 6500-fold []. The research emphasizes the potential of this compound as a valuable tool for investigating the therapeutic potential of H3R ligands in various conditions, including tinnitus.

N-[4-[3-(2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic Acid (12a)

  • Compound Description: N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (12a) is a novel antifolate characterized by a pyrrolo[2,3-d]pyrimidine ring system and a trimethylene bridge []. This compound demonstrated significantly higher growth-inhibitory activity compared to methotrexate (MTX) against KB human epidermoid carcinoma cells and A549 human non-small cell lung carcinoma cells in in vitro studies [].

Properties

Product Name

6-[4-(4-tert-butylbenzyl)piperazin-1-yl]pyrimidine-2,4-diamine

IUPAC Name

6-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]pyrimidine-2,4-diamine

Molecular Formula

C19H28N6

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C19H28N6/c1-19(2,3)15-6-4-14(5-7-15)13-24-8-10-25(11-9-24)17-12-16(20)22-18(21)23-17/h4-7,12H,8-11,13H2,1-3H3,(H4,20,21,22,23)

InChI Key

UNHNPAHHDYWIKW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=NC(=C3)N)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=NC(=C3)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.